molecular formula C10H11BrFNO2S B4102178 N-(4-bromo-2-fluorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide

N-(4-bromo-2-fluorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide

Cat. No.: B4102178
M. Wt: 308.17 g/mol
InChI Key: ZRBOFVVYRDUKNH-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide is a synthetic organic compound that features a bromine and fluorine-substituted phenyl ring, a thioether linkage, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluoroaniline.

    Thioether Formation: The 4-bromo-2-fluoroaniline is reacted with 2-chloroethanol in the presence of a base such as sodium hydroxide to form the thioether linkage.

    Acetamide Formation: The resulting intermediate is then reacted with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

    Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide may have applications in several fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its functional groups.

    Medicine: Possible therapeutic applications, although specific uses would require further research.

    Industry: Could be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound could interact with molecular targets such as enzymes or receptors, potentially inhibiting or modifying their activity. The thioether and acetamide groups may play roles in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-2-fluorophenyl)acetamide: Lacks the thioether and hydroxyethyl groups.

    N-(4-bromo-2-fluorophenyl)-2-[(2-hydroxyethyl)thio]ethanamide: Similar structure but with variations in the acetamide group.

Uniqueness

N-(4-bromo-2-fluorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide is unique due to the combination of its functional groups, which may confer specific biological or chemical properties not found in similar compounds.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(2-hydroxyethylsulfanyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO2S/c11-7-1-2-9(8(12)5-7)13-10(15)6-16-4-3-14/h1-2,5,14H,3-4,6H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBOFVVYRDUKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)NC(=O)CSCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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